molecular formula C15H22N4O B5690917 (4aS,8aS)-7-(6-cyclopropylpyrimidin-4-yl)-1,2,3,4,5,6,8,8a-octahydro-2,7-naphthyridin-4a-ol

(4aS,8aS)-7-(6-cyclopropylpyrimidin-4-yl)-1,2,3,4,5,6,8,8a-octahydro-2,7-naphthyridin-4a-ol

Cat. No.: B5690917
M. Wt: 274.36 g/mol
InChI Key: IXYKSLILDRRADF-WFASDCNBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4aS,8aS)-7-(6-cyclopropylpyrimidin-4-yl)-1,2,3,4,5,6,8,8a-octahydro-2,7-naphthyridin-4a-ol is a complex organic compound that belongs to the class of naphthyridines This compound is characterized by its unique structure, which includes a cyclopropylpyrimidinyl group and an octahydro-naphthyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aS,8aS)-7-(6-cyclopropylpyrimidin-4-yl)-1,2,3,4,5,6,8,8a-octahydro-2,7-naphthyridin-4a-ol typically involves multiple steps, including the formation of the naphthyridine core and the introduction of the cyclopropylpyrimidinyl group. Common synthetic routes may include:

    Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Cyclopropylpyrimidinyl Group: This step may involve coupling reactions using reagents such as cyclopropylpyrimidine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions could be used to modify specific functional groups within the molecule.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, may be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, (4aS,8aS)-7-(6-cyclopropylpyrimidin-4-yl)-1,2,3,4,5,6,8,8a-octahydro-2,7-naphthyridin-4a-ol may be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound could be studied for its interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, the compound might be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (4aS,8aS)-7-(6-cyclopropylpyrimidin-4-yl)-1,2,3,4,5,6,8,8a-octahydro-2,7-naphthyridin-4a-ol would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects might be mediated through binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Naphthyridine Derivatives: Compounds with similar naphthyridine cores.

    Cyclopropylpyrimidine Derivatives: Compounds containing the cyclopropylpyrimidine moiety.

Uniqueness

The uniqueness of (4aS,8aS)-7-(6-cyclopropylpyrimidin-4-yl)-1,2,3,4,5,6,8,8a-octahydro-2,7-naphthyridin-4a-ol lies in its specific combination of structural features, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(4aS,8aS)-7-(6-cyclopropylpyrimidin-4-yl)-1,2,3,4,5,6,8,8a-octahydro-2,7-naphthyridin-4a-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O/c20-15-3-5-16-8-12(15)9-19(6-4-15)14-7-13(11-1-2-11)17-10-18-14/h7,10-12,16,20H,1-6,8-9H2/t12-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYKSLILDRRADF-WFASDCNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)N3CCC4(CCNCC4C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=CC(=NC=N2)N3CC[C@]4(CCNC[C@H]4C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.